molecular formula C11H13F3N2 B1490819 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline CAS No. 1881973-31-4

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline

Cat. No. B1490819
CAS RN: 1881973-31-4
M. Wt: 230.23 g/mol
InChI Key: MDPACXBKVLKQNF-UHFFFAOYSA-N
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Description

“4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline” is a chemical compound with the molecular formula C11H13F3N2. It is also known as 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride . The compound is used in laboratory settings and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecule consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule . The trifluoromethyl group attached to the pyrrolidine ring increases the three-dimensional coverage of the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline: A Comprehensive Analysis of Scientific Research Applications

OLED Technology: This compound serves as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters, which are used as blue phosphorescent emitters in OLED displays. The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal center, contributing to the advancement of display technology .

Pharmaceutical Testing: 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline is utilized in pharmaceutical testing as a high-quality reference standard. Its precise and reliable measurements ensure accurate results in drug development and quality control processes .

Safety and Hazards

The compound should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, a key component of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3 hybridization and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-5-6-16(7-8)10-3-1-9(15)2-4-10/h1-4,8H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPACXBKVLKQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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